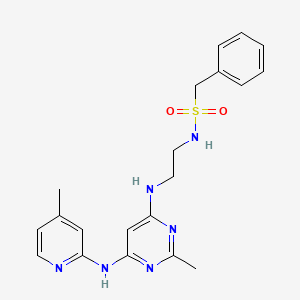
N-(2-((2-甲基-6-((4-甲基吡啶-2-基)氨基)嘧啶-4-基)氨基)乙基)-1-苯基甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 嘧啶衍生物,包括该化合物,已被探索其抗菌活性。 进一步的研究可以调查其对特定病原体的功效 .
- 类似于抗菌作用,嘧啶类化合物通常表现出抗病毒特性。 研究人员可以探索该化合物对特定病毒的活性 .
- 嘧啶衍生物已被研究为潜在的抗肿瘤剂。 研究该化合物对癌细胞系的影响可以提供有价值的见解 .
- 含嘧啶的化合物具有多种生物学效应。 研究人员可能会探索该化合物对其他过程的影响,例如酶抑制或受体调节 .
- 嘧啶部分是药物化学中的一种特权结构。 研究人员可以使用该化合物作为支架来设计具有多种生物活性的新型杂环化合物库 .
抗纤维化活性
抗菌特性
抗病毒潜力
抗肿瘤活性
其他生物活性
化学生物学应用
总之,N-(2-((2-甲基-6-((4-甲基吡啶-2-基)氨基)嘧啶-4-基)氨基)乙基)-1-苯基甲磺酰胺在抗纤维化治疗方面很有希望,并且为进一步探索抗菌、抗病毒和抗肿瘤研究提供了潜力。 其特权的嘧啶结构使其成为化学生物学研究的令人兴奋的候选者 . 如果你需要更多信息或有任何其他问题,请随时提问!😊
生物活性
N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity. The molecular formula is C18H24N4O2S, with a molecular weight of approximately 364.48 g/mol. Its structure includes:
- Pyrimidine ring : Contributes to the compound's biological interactions.
- Methylpyridine moiety : Enhances solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. Notably:
- Inhibition of Enzymes : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Table 1: Biological Activity Summary
Case Study 1: COX Inhibition
A study assessed the COX inhibitory activity of various sulfonamide derivatives, including our compound. The results indicated that modifications in the pyrimidine ring significantly enhanced selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Case Study 2: Antitumor Effects
Research on a related compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting the potential use of this class of compounds in cancer therapy.
属性
IUPAC Name |
N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-8-9-21-18(12-15)26-20-13-19(24-16(2)25-20)22-10-11-23-29(27,28)14-17-6-4-3-5-7-17/h3-9,12-13,23H,10-11,14H2,1-2H3,(H2,21,22,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKJFFJGOJNOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














